5beta-Pregnan-20alpha-ol-3-one
Description
Contextualizing Pregnane (B1235032) Steroid Metabolism in Biological Systems
Pregnane steroids originate from pregnenolone (B344588), a primary steroid hormone. ontosight.ai The metabolic journey of these compounds involves a series of enzymatic modifications that produce a wide range of biologically active molecules, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. wikipedia.orgscispace.com The structural foundation of pregnanes consists of four fused hydrocarbon rings. ontosight.ai Variations in the stereochemistry at key carbon atoms, such as the C5 position, lead to different isomers like the 5α- and 5β-pregnanes, each with distinct biological implications. ontosight.ai
The metabolism of progesterone (B1679170), a principal pregnane steroid, is a key pathway where 5beta-pregnane (B1210067) derivatives are formed. rupahealth.com This process is heavily influenced by the enzyme 5β-reductase (also known as aldo-keto reductase family 1 member D1 or AKR1D1). nih.govresearchgate.net This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the steroid's A-ring, a critical step that leads to the formation of 5β-reduced steroids. nih.govontosight.ai This reaction is essential not only for the biosynthesis of bile acids but also for the inactivation and clearance of steroid hormones. nih.gov
Specifically, progesterone is first converted to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. rupahealth.comwikipedia.org Subsequently, other enzymes, such as 20α-hydroxysteroid dehydrogenase (20α-HSD), can act on these intermediates. researchgate.net The compound 5beta-Pregnan-20alpha-ol-3-one is a product of this metabolic cascade, representing one of the many metabolites generated from progesterone. researchgate.net The metabolic fate of progesterone can vary depending on factors like the route of administration, with oral administration leading to higher levels of 5β-pregnanolone metabolites compared to other routes. mdpi.comnih.gov
Academic Significance of Steroid Intermediates and Metabolites
The study of steroid intermediates and metabolites like this compound holds considerable academic importance for several reasons. These molecules are not merely byproducts of hormonal breakdown but are often biologically active themselves, playing roles in regulating various physiological and pathological states.
Detailed research findings indicate that 5β-reduced pregnanes are not inert. For instance, they can act as ligands for nuclear receptors such as the pregnane X receptor (PXR), influencing gene expression. nih.gov Specifically, 5β-pregnanes have been identified as active ligands in the induction of CYP3A, a critical enzyme in drug metabolism. nih.gov This highlights a regulatory role for these metabolites beyond their position as simple intermediates.
Furthermore, many pregnane metabolites exhibit significant neuroactive properties. They can modulate the activity of neurotransmitter receptors, most notably the GABA-A receptor. nih.govmdpi.com While some 3α-hydroxylated 5β-pregnanes, like pregnanolone (B1679072), are potent positive allosteric modulators of GABA-A receptors, inducing anesthetic and anxiolytic effects, the specific activities of other metabolites are areas of active investigation. wikipedia.orgmdpi.comnih.gov
The profile of steroid metabolites can also serve as a valuable biomarker. Changes in the ratios of different steroid intermediates, such as the 5α/5β-pregnane ratio, can indicate alterations in enzymatic activity, which may be linked to various conditions, including pregnancy-related changes or certain diseases. cas.cz For example, a study on human adipose cells demonstrated that these cells efficiently metabolize progesterone into various compounds, including 5beta-pregnane-20alpha-ol-3-one, suggesting a role for adipose tissue in local steroid metabolism. researchgate.net
In vitro studies using spermatozoa from the grouper fish have also identified the synthesis of several 5β-pregnanes, including 17,20alpha-dihydroxy-5beta-pregnan-3-one, highlighting the evolutionary conservation and potential reproductive significance of these metabolic pathways. nih.gov The investigation of such specific metabolites in different biological systems helps to elucidate the complex and often tissue-specific nature of steroid function.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54353-11-6 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
DYVGYXXLXQESJE-WTVMURBBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5beta Pregnan 20alpha Ol 3 One
Precursor Compounds and Initial Biotransformations
The journey to 5β-Pregnan-20α-ol-3-one begins with progesterone (B1679170), a fundamental steroid hormone. The initial and rate-limiting step in this specific metabolic route is the reduction of the double bond at the C4-C5 position of the progesterone molecule. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), which converts progesterone into 5β-pregnane-3,20-dione. nih.gov This conversion is a critical juncture, directing progesterone away from other metabolic pathways and into the 5β-reduced steroid cascade.
Alternatively, progesterone can first undergo reduction at the C20 position by 20α-hydroxysteroid dehydrogenase (HSD) to form 20α-hydroxyprogesterone. Subsequently, 5β-reductase can act on 20α-hydroxyprogesterone to produce 20α-hydroxy-5β-pregnan-3-one, which is another name for 5β-Pregnan-20α-ol-3-one. nih.gov Therefore, the biosynthesis of 5β-Pregnan-20α-ol-3-one can proceed through at least two distinct initial transformation sequences involving progesterone.
Enzymatic Conversions and Specificity
The metabolic landscape of 5β-pregnane steroids is largely shaped by the activity of specific oxidoreductases, particularly those from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. These enzymes exhibit distinct substrate specificities and play crucial roles in the interconversion of these steroids.
Role of Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) in 5β-Pregnan-20α-ol-3-one Metabolism
The aldo-keto reductase family 1 member C1 (AKR1C1) is a key enzyme in the metabolism of 5β-reduced pregnanes. nih.govnih.gov It functions as a 20α-hydroxysteroid dehydrogenase, catalyzing the reduction of the 20-keto group of 5β-pregnane-3,20-dione to a 20α-hydroxyl group, thereby forming 5β-pregnane-3α,20α-diol. nih.gov While AKR1C1 can act on various steroid substrates, its role in the metabolism of 5β-pregnanes is significant for the inactivation of progesterone and the formation of downstream metabolites. europeanreview.org Research has shown that AKR1C1, along with other AKR1C isoforms, contributes to the formation of 5β-pregnane-3α,20α-diol from both 5β-pregnane-3,20-dione and 20α-hydroxy-5β-pregnan-3-one. nih.gov AKR1C1 is expressed in various tissues, including adipose tissue, where it is involved in progesterone metabolism. researchgate.net
Role of Dehydrogenase/Reductase SDR Family Member 4 (DHRS4) in 5β-Pregnan-20α-ol-3-one Metabolism
Dehydrogenase/reductase SDR family member 4 (DHRS4) is another important enzyme in steroid metabolism. It is an NADPH-dependent oxidoreductase that can reduce a variety of carbonyl compounds, including ketosteroids. uniprot.org Specifically, DHRS4 has been shown to catalyze the reduction of 5β-Pregnan-20α-ol-3-one. uniprot.orggenecards.org The enzyme exhibits 3β-hydroxysteroid dehydrogenase activity, converting 3-ketosteroids into 3β-hydroxysteroids. researchgate.net In the context of 5β-Pregnan-20α-ol-3-one, DHRS4 can reduce the 3-oxo group, leading to the formation of 5β-pregnane-3β,20α-diol. The catalytic activity of DHRS4 is stereospecific, and primate DHRS4s, including human, produce 3β-hydroxysteroids, which differs from the 3α-hydroxysteroids produced by non-primate orthologs. uniprot.orguniprot.org
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| kcat | 4.2 min-1 | pH 7.4 | uniprot.org |
Influence of Hydroxysteroid Dehydrogenases (HSDs) on Pregnane (B1235032) Interconversions
Hydroxysteroid dehydrogenases (HSDs) are a large group of enzymes that play a pivotal role in regulating the activity of steroid hormones by catalyzing the interconversion of hydroxysteroids and ketosteroids. researchgate.netnih.gov These enzymes act as molecular switches, turning hormone signals on or off at a pre-receptor level. researchgate.net HSDs belong to either the aldo-keto reductase (AKR) or the short-chain dehydrogenase/reductase (SDR) superfamilies. nih.gov
In the context of pregnane metabolism, various HSDs are involved. For instance, 20α-HSD activity, which can be carried out by enzymes like AKR1C1, is responsible for the reversible conversion of progesterone to 20α-hydroxyprogesterone. europeanreview.orgnih.gov Similarly, 3α-HSDs and 3β-HSDs catalyze the interconversion of 3-keto and 3-hydroxy pregnanes. The expression and activity of these HSDs vary across different tissues, leading to tissue-specific patterns of pregnane metabolism. researchgate.net This intricate network of HSDs ensures a fine-tuned regulation of the local concentrations of active and inactive pregnane steroids.
Downstream Metabolites and Their Biosynthetic Routes
Following its formation, 5β-Pregnan-20α-ol-3-one can be further metabolized into a variety of downstream products. One major pathway involves the reduction of the 3-keto group. As mentioned earlier, the enzyme DHRS4 can catalyze the formation of 5β-pregnane-3β,20α-diol. uniprot.org Other 3-ketoreductases, such as members of the AKR1C family, predominantly form the corresponding 3α-hydroxy steroid, 5β-pregnane-3α,20α-diol (pregnanediol), from 20α-hydroxy-5β-pregnan-3-one. nih.gov Pregnanediol (B26743) is a major metabolite of progesterone. nih.gov
Another potential downstream metabolite is 5β-pregnane-3α,20α,21-triol, which has been detected in the urine of pregnant women during the third trimester. nih.gov While its direct precursor has not been definitively established, its structure suggests further hydroxylation of a pregnanediol molecule. nih.gov The metabolic pathway of progesterone can also lead to the formation of other pregnanolone (B1679072) isomers, such as 3α-hydroxy-5β-pregnan-20-one (pregnanolone) and its 3β-epimer, epipregnanolone. lookchem.comcymitquimica.comnist.gov These metabolites are formed through the action of 3α- and 3β-HSDs on 5β-pregnane-3,20-dione. The complex interplay of these enzymes results in a diverse array of downstream metabolites with varying biological activities.
| Metabolite | Precursor | Key Enzyme(s) | Source |
|---|---|---|---|
| 5β-Pregnane-3α,20α-diol (Pregnanediol) | 5β-Pregnan-20α-ol-3-one | AKR1C1-AKR1C4 | nih.gov |
| 5β-Pregnane-3β,20α-diol | 5β-Pregnan-20α-ol-3-one | DHRS4 | uniprot.org |
| 3α-Hydroxy-5β-pregnan-20-one (Pregnanolone) | 5β-Pregnane-3,20-dione | 3α-HSD | ebi.ac.uk |
| 3β-Hydroxy-5β-pregnan-20-one (Epipregnanolone) | 5β-Pregnane-3,20-dione | 3β-HSD | lookchem.com |
| 5β-Pregnane-3α,20α,21-triol | Likely from a pregnanediol | Hydroxylase | nih.gov |
Comparative Analysis of Metabolic Pathways Across Biological Models
The metabolic pathways of progesterone and its derivatives, including 5β-Pregnan-20α-ol-3-one, can exhibit significant differences across various biological models and species. nih.govresearchgate.netnih.gov For instance, in the laying hen, the in vitro conversion of progesterone in the pituitary gland and hypothalamus leads to the formation of 5β-pregnane-3,20-dione and 5β-pregnan-3α-ol-20-one. nih.gov In contrast, studies on human adipose cells have identified a range of metabolites including 5β-pregnanedione and 5β-pregnane-20α-ol-3-one. researchgate.net
Furthermore, the stereoselectivity of enzymes involved in these pathways can differ between species. As noted, primate DHRS4 enzymes produce 3β-hydroxysteroids, whereas non-primate versions of the enzyme yield 3α-hydroxysteroids. uniprot.orguniprot.org In some teleost fish, such as the grouper, spermatozoa can synthesize a range of 5β-pregnanes, including 17,20α-dihydroxy-5β-pregnan-3-one, which is not a typical major metabolite in mammals. nih.gov These comparative studies highlight the evolutionary divergence of steroid metabolic pathways and underscore the importance of considering the specific biological model when investigating the metabolism of compounds like 5β-Pregnan-20α-ol-3-one. europa.eu
Physiological and Biological Roles of 5beta Pregnan 20alpha Ol 3 One Within Steroidogenesis
Role as an Intermediate in Steroid Hormone Pathways
5beta-Pregnan-20alpha-ol-3-one, a 3-oxo-5β-steroid, serves as a key intermediate in the metabolic cascade of steroid hormones, particularly in the 5β-reductase pathway for progesterone (B1679170) and testosterone (B1683101) metabolism. researchgate.netebi.ac.uk This pathway is a significant route for the transformation and inactivation of active steroid hormones. The formation of this compound occurs after the initial conversion of progesterone to 5β-pregnane-3,20-dione (also known as 5β-dihydroprogesterone) by the enzyme 5β-reductase (AKR1D1). researchgate.net
Once 5β-pregnane-3,20-dione is formed, it can be acted upon by ketosteroid reductases, specifically enzymes from the aldo-keto reductase (AKR) superfamily like AKR1C1. researchgate.net These enzymes catalyze the reduction of the keto groups on the steroid nucleus. The reduction of the 20-oxo group of 5β-pregnane-3,20-dione by a 20α-hydroxysteroid dehydrogenase (20α-HSD) activity, such as that exhibited by AKR1C1, yields 20α-hydroxy-5β-pregnan-3-one, which is another name for this compound. researchgate.netcas.cz This compound can then be further metabolized, for instance, by the reduction of its 3-oxo group to form 5β-pregnane-3α,20α-diol. researchgate.net
This metabolic sequence is a critical part of steroid hormone catabolism, ensuring the clearance and regulation of potent hormones like progesterone. The 5β-pathway, and the intermediates within it like this compound, are primarily associated with the hepatic metabolism of these active steroids. researchgate.net
Contribution to the Overall Steroid Metabolome
This compound is a component of the complex network of steroid metabolites known as the steroid metabolome. As a downstream metabolite of progesterone, its presence and concentration reflect the activity of the 5β-reductase pathway. researchgate.net The steroid metabolome comprises a wide array of compounds derived from cholesterol, including active hormones and their numerous metabolites, which are often biologically inactive and destined for excretion. nih.govbham.ac.uk
In Vivo Occurrence and Distribution in Biological Matrices
This compound has been identified in various biological systems and matrices. Its synthesis has been reported in the spermatozoa of the teleost fish, the grouper (Epinephelus coioides). nih.gov In this species, it is one of several 5β-pregnanes produced from the metabolism of 17-hydroxyprogesterone. nih.gov
In humans, metabolites of progesterone are found throughout the body. While the liver is the primary site of steroid metabolism, other tissues, including adipose tissue, also actively metabolize steroids. nih.govbham.ac.uk Research on human adipose cells has shown that preadipocytes can convert progesterone into a variety of metabolites, including 5alpha- and 5beta-pregnane-20alpha-ol-3-one. researchgate.net This indicates that fat tissue can be a site of both formation and distribution for this compound. Furthermore, as a neuroactive steroid, it is understood to be present in the central nervous system, where it and other related steroids can be synthesized and exert effects. frontiersin.orgnih.gov The distribution of such steroids is not uniform and can vary between different brain regions. nih.gov
Developmental and Temporal Regulation of this compound Levels
The levels of this compound and related pregnane (B1235032) steroids are subject to significant developmental and temporal regulation, most notably during pregnancy and parturition. The enzyme 20α-hydroxy steroid dehydrogenase (20α-HSD) plays a pivotal role in this regulation. merckmillipore.com In rats, the activity of 20α-HSD in the ovarian corpora lutea increases dramatically (by at least 50-fold) around the time of birth. merckmillipore.com This sharp increase in enzyme activity leads to a shift in the metabolism of pregnenolone (B344588) away from the synthesis of progesterone and towards the production of 20α-hydroxypregn-4-en-3-one. merckmillipore.com This metabolic switch is considered a key factor in the decline of progesterone secretion that precedes labor and the onset of lactation. merckmillipore.com
During human pregnancy, the levels of various C21 steroids and their 5α/β-reduced metabolites, which are derived from the high levels of progesterone, increase significantly. cas.cz The fetal liver is a major site for 5β-reduction, contributing to the pool of these metabolites in both the fetal and maternal compartments. cas.cz The regulation of enzymes like those in the AKR1C family, which are responsible for the interconversion of these steroids, is crucial in controlling their levels and biological activities throughout gestation. researchgate.netcas.cz
Interplay with Other Endogenous Steroids in Biological Regulation
This compound exists within a complex network of endogenous steroids and its biological significance is often defined by its relationship with other compounds. It is a direct metabolite of 5β-pregnane-3,20-dione and a precursor to 5β-pregnane-3α,20α-diol, placing it centrally in the 5β-reductase pathway. researchgate.net
The biological activity of pregnane steroids is highly dependent on their specific structure, particularly the stereochemistry at the C3, C5, and C20 positions. For instance, many 3α-hydroxy, 5α- or 5β-reduced pregnane steroids, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are potent positive allosteric modulators of the GABA-A receptor, exerting sedative and anxiolytic effects. frontiersin.orgnih.govresearchgate.net Conversely, some 3β-hydroxy steroids can act as antagonists at the neurosteroid site of the GABA-A receptor. nih.govnih.gov
The interplay between these various metabolites is critical for regulating neuronal excitability. The balance between the formation of GABA-A receptor-modulating steroids and their inactive counterparts is tightly controlled by the activity of various hydroxysteroid dehydrogenases (HSDs). cas.cz For example, the conversion of a 20-oxo group to a 20α-hydroxy group, as seen in the formation of this compound, can result in a reduction of positive allosteric modulation at the GABA-A receptor compared to its 20-oxo precursor. cas.cz This intricate metabolic interplay ensures precise control over the local steroid milieu and its subsequent physiological effects.
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme Family | Specific Enzyme(s) | Role in Pathway | Reference |
|---|---|---|---|
| Aldo-keto Reductase (AKR) | 5β-reductase (AKR1D1) | Catalyzes the initial conversion of progesterone to 5β-pregnane-3,20-dione. | researchgate.net |
| Aldo-keto Reductase (AKR) | AKR1C1, AKR1C2, AKR1C3 | Catalyze the reduction of the 20-oxo group of 5β-pregnane-3,20-dione to form this compound. Also involved in further metabolism. | researchgate.netcas.cz |
Table 2: Relationship of this compound with Other Steroids
| Steroid | Relationship to this compound | Primary Biological Relevance | Reference |
|---|---|---|---|
| Progesterone | Precursor | Major female sex hormone, essential for menstrual cycle and pregnancy. | nih.gov |
| 5β-Pregnane-3,20-dione | Direct Precursor | Intermediate in the 5β-reductase pathway of progesterone metabolism. | researchgate.net |
| 5β-Pregnane-3α,20α-diol | Metabolite | A further reduced, generally less active, metabolite in the pathway. | researchgate.net |
| Pregnanolone (3α-hydroxy-5β-pregnan-20-one) | Related Metabolite | Potent positive modulator of the GABA-A receptor. | researchgate.netbasys2.ca |
Mechanisms of Biological Action and Interaction of 5beta Pregnan 20alpha Ol 3 One
Enzyme Substrate/Product Interactions and Kinetic Studies
5beta-Pregnan-20alpha-ol-3-one is a key intermediate in the 5β-pathway of progesterone (B1679170) metabolism. Its formation and subsequent conversion are primarily catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes. These enzymes function as NAD(P)(H)-dependent oxidoreductases, catalyzing the reduction of ketosteroids to hydroxysteroids. nih.govresearchgate.net
The metabolic pathway involves the reduction of 20α-hydroxyprogesterone by the 5β-steroid reductase AKR1D1 to form this compound. This intermediate is then a substrate for the AKR1C1-4 enzymes, which catalyze the reduction of its 3-oxo group. nih.gov Research demonstrates that this reduction is highly stereospecific, predominantly favoring the formation of the 3α-hydroxy steroid, 5β-pregnane-3α,20α-diol, as the final product for all four AKR1C isoforms. nih.gov
Kinetic studies have been performed to determine the efficiency of this compound as a substrate for the AKR1C enzymes. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) quantify the enzyme-substrate affinity and turnover rate, respectively.
| Enzyme | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹·μM⁻¹) |
|---|---|---|---|
| AKR1C1 | 1.5 ± 0.2 | 1.2 ± 0.03 | 0.80 |
| AKR1C2 | 1.1 ± 0.1 | 0.081 ± 0.002 | 0.074 |
| AKR1C3 | 2.4 ± 0.4 | 0.14 ± 0.01 | 0.058 |
| AKR1C4 | 0.9 ± 0.1 | 0.50 ± 0.01 | 0.56 |
The data indicate that all four enzymes can process this compound, with AKR1C4 and AKR1C2 showing the highest affinity (lowest Kₘ). However, AKR1C1 displays the highest turnover rate (k꜀ₐₜ), making it a highly efficient catalyst for this reaction. nih.gov The differential expression of these enzymes in various tissues, such as the liver and peripheral tissues, governs the local metabolic fate of progesterone and its intermediates. nih.gov
Modulation of Signal Transduction Pathways through Metabolic Influence
Based on a review of the available scientific literature, there is no direct evidence documenting the modulation of signal transduction pathways as a direct result of the metabolism of this compound itself. While other pregnane (B1235032) steroid metabolites are known to influence signaling cascades, specific research linking the metabolic processing of this compound to such effects is not currently established.
Allosteric Modulation within Steroidogenic Systems
There is no direct evidence in the reviewed scientific literature to suggest that this compound functions as an allosteric modulator of enzymes within steroidogenic systems. While the compound is an active substrate in these systems, its role as an allosteric effector, which would involve binding to a secondary site on an enzyme to modulate its activity, has not been documented.
Advanced Methodologies for Academic Research on 5beta Pregnan 20alpha Ol 3 One
Analytical Techniques for Quantification in Biological Samples
The precise measurement of 5beta-Pregnan-20alpha-ol-3-one and related pregnane (B1235032) steroids in biological matrices is fundamental to understanding their physiological and pathological roles. A suite of advanced analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and the ability to resolve stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the definitive identification and quantification of steroids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a cornerstone for steroid analysis due to its high sensitivity and specificity, which allows for the simultaneous quantification of multiple analytes in a single run. nih.gov For instance, a validated LC-MS/MS method can quantify allopregnanolone (B1667786) and its progesterone-derived isomers, including pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), in serum samples from pregnant women. nih.gov The methodology often involves a simple protein precipitation step followed by separation on a C18 analytical column. nih.gov This approach offers reliable quantification with high intraday and interday precision. nih.gov LC-MS/MS is also utilized to evaluate progesterone (B1679170) metabolism in various cell lines, such as the HES endometrial cell line, requiring minimal sample preparation and no derivatization. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes. ucl.ac.uk An improved procedure for steroid extraction and fractionation from nervous tissue for GC-MS analysis involves purification by solvent partitioning and solid-phase extraction. ucl.ac.uk For GC-MS analysis, steroids are typically derivatized, for example, with methoxyamine and trimethylsilylimidazole. ucl.ac.uk Diagnostic ion screening procedures are then used for the identification and confirmation of a wide range of steroids. ucl.ac.uk GC-MS has been instrumental in characterizing compounds that cross-react with antisera in immunoassays, as demonstrated in the identification of 11β:18(S),18:20α-diepoxy-5β-pregnan-3α-ol from urine extracts. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Often simple, e.g., protein precipitation nih.gov | Typically requires derivatization to increase volatility ucl.ac.uk |
| Sensitivity | High nih.govresearchgate.net | High |
| Specificity | High, allows for isomer separation nih.gov | High, provides detailed structural information |
| Throughput | Can be high, allowing for simultaneous analysis of multiple analytes nih.gov | Can be lower due to derivatization steps |
| Applications | Quantification in serum, cell culture media nih.govresearchgate.net | Characterization in complex matrices like brain tissue and urine ucl.ac.uknih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of steroids. The structural elucidation of novel pregnane derivatives often relies on a combination of one- and two-dimensional NMR techniques. researchgate.net These methods, along with mass spectrometry, provide definitive confirmation of the molecular structure. researchgate.net For example, the purity and structure of monoethyl succinate, a reagent used in the enzymatic synthesis of pregnane derivatives, can be confirmed by NMR. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and separation of steroids from complex mixtures prior to their quantification or structural analysis. In the development of radioimmunoassays for pregnanolone, HPLC is used to purify the steroid from plasma extracts. nih.gov HPLC is also essential for separating steroid metabolites in studies of aldosterone (B195564) metabolism, where multiple chromatographic steps on both normal and reversed-phase systems are employed to isolate specific compounds. nih.gov The purity of synthesized steroid standards and derivatives is also routinely verified using HPLC. researchgate.net
Radioimmunoassay (RIA) is a sensitive method for the quantification of steroids, though it can be susceptible to cross-reactivity with structurally similar compounds. For instance, a specific RIA has been developed for 3α-hydroxy-5α-pregnan-20-one, a metabolite of progesterone. nih.gov However, to ensure specificity, a chromatographic purification step, such as HPLC, is often necessary before performing the immunoassay. diva-portal.org The cross-reactivity of the antibodies used in RIAs must be carefully characterized. For example, some antisera raised against 3α-hydroxy-20-oxo-5α-pregnan-11-yl carboxymethyl ether show cross-reactivity with other pregnanolone isomers. diva-portal.org Despite this limitation, RIA remains a valuable tool for measuring the relative concentrations of steroids in biological fluids. nih.gov
In Vitro Experimental Models for Biosynthesis and Metabolism Studies
In vitro models are essential for dissecting the enzymatic pathways involved in the biosynthesis and metabolism of this compound. These systems allow for controlled experiments to identify the enzymes and cellular compartments responsible for specific steroid conversions.
Cellular and subcellular fraction assays are fundamental to understanding steroid metabolism at the molecular level. In these experiments, intact cells or isolated subcellular components (e.g., microsomes, cytosol) are incubated with a steroid substrate, and the resulting metabolites are analyzed. For example, studies using subcellular fractions of day-old chick brain have demonstrated the conversion of progesterone to 5β-dihydroprogesterone and 3α,5β-tetrahydroprogesterone. ucl.ac.uk These assays typically involve incubating the tissue fractions with the steroid and a cofactor, such as NADPH, followed by extraction and analysis of the metabolites by techniques like thin-layer chromatography (TLC). ucl.ac.uk Similarly, investigations into progesterone metabolism in human adipose cells have shown that isolated mature adipocytes convert progesterone primarily to 20α-hydroxyprogesterone. researchgate.net The expression of key steroidogenic enzymes, such as aldo-keto reductases, can also be examined in these cellular models. researchgate.net Furthermore, the in vitro metabolism of 17-hydroxyprogesterone by spermatozoa has been studied, revealing the synthesis of various 5β-pregnanes, including 17,20α-dihydroxy-5β-pregnan-3-one. nih.gov
Recombinant Enzyme Expression and Characterization
The synthesis and metabolism of this compound are governed by a series of enzymatic reactions. The expression of these enzymes in recombinant systems is a powerful tool for characterizing their kinetic properties and substrate specificities.
Enzyme Kinetics and Substrate Specificity:
Human 20alpha-hydroxysteroid dehydrogenase (AKR1C1): This enzyme is involved in the metabolism of pregnanes. Studies on recombinant AKR1C1 have revealed its catalytic efficiency towards various substrates. For instance, the Leu308Val mutation in AKR1C1 was found to enhance the catalytic efficiency (kcat/Km) for 5beta-pregnan-3alpha-ol-20-one. nih.gov The kcat for the oxidation of 20alpha-hydroxy-5beta-pregnan-3-one by AKR1C1 has been determined to be 3.23 min-1. uniprot.org
Dehydrogenase/reductase SDR family member 4 (DHRS4): Recombinant DHRS4 has been characterized for its activity with various steroid substrates. The catalytic rate (kcat) for this compound at pH 7.4 is 4.2 min⁻¹. uniprot.org
CYP3A Isoforms: The metabolism of progesterone, a precursor to this compound, has been studied using recombinant CYP3A4, CYP3A5, and CYP3A7. nih.gov These studies help delineate the specific roles of each isoform in steroid metabolic pathways. nih.gov
Table 1: Kinetic Parameters of Enzymes Acting on 5beta-Pregnane (B1210067) Derivatives
| Enzyme | Substrate | Parameter | Value | Reference |
| AKR1C1 | 20alpha-hydroxy-5beta-pregnan-3-one | kcat | 3.23 min⁻¹ | uniprot.org |
| DHRS4 | This compound | kcat | 4.2 min⁻¹ | uniprot.org |
This table is interactive. Click on the headers to sort the data.
In Vivo Animal Models for Investigating Metabolic Fate and Physiological Impact
Animal models are indispensable for studying the metabolic fate and physiological effects of this compound in a whole-organism context.
Rodent models, particularly rats and mice, are frequently used to investigate the physiological roles of pregnane steroids. nih.govnih.govphysiology.org For example, studies in virgin female Long-Evans rats have shown that administration of 5alpha-pregnan-3alpha-ol-20-one, a related neurosteroid, can mimic the increases in nitric oxide biosynthesis and plasma volume observed during pregnancy. nih.gov Chronic administration of this compound was also found to suppress the discharge of high-frequency atrial receptors, an effect also seen in late-pregnant animals. nih.gov The use of knockout and humanized mouse models for receptors like the pregnane X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR) allows for detailed investigation into the roles of these receptors in drug and steroid metabolism. nih.gov Sheep have also been utilized as a model, particularly for understanding prenatal steroid exposure and its metabolic consequences. annualreviews.orgoup.com
Isotope Labeling and Tracer Studies for Pathway Elucidation
Isotope labeling is a powerful technique for tracing the metabolic pathways of steroids like this compound. By introducing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the steroid molecule, researchers can track its conversion to various metabolites using mass spectrometry. nih.gov This method allows for the precise quantification of steroid concentrations in biological samples and helps to elucidate complex metabolic networks. sigmaaldrich.com
Tracer studies, a form of longitudinal study, involve the repeated collection and analysis of data over time to track changes at an individual, group, or organizational level. intrac.org In the context of steroid metabolism, this can involve tracking individuals who have been administered a labeled steroid to understand its long-term effects and metabolic fate. intrac.org
Key applications of isotope labeling in steroid research include:
Quantitative Analysis: Using isotope-labeled steroids as internal standards for accurate quantification in mass spectrometry. sigmaaldrich.com
Metabolic Pathway Tracking: Following the biotransformation of a labeled steroid to identify its metabolites. nih.gov
Pharmacokinetic Studies: Aiding in drug development by studying the absorption, distribution, metabolism, and excretion of steroid compounds.
Computational and Systems Biology Approaches
Computational methods are increasingly being used to complement experimental research on steroid-enzyme interactions and metabolic pathways.
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, provide insights into the three-dimensional interactions between enzymes and their steroid substrates. researchgate.netresearchgate.net These models can predict the binding affinities and conformations of substrates within the enzyme's active site, helping to explain substrate specificity and catalytic mechanisms. nih.govtandfonline.com
For instance, molecular modeling of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) has suggested that the binding mechanism of 3alpha-hydroxysteroids differs from that of 20alpha-hydroxysteroids. nih.gov In the case of 5beta-pregnan-3alpha-ol-20-one, the steroid was shown to interact with the catalytic residue His117 and make close contact with Leu308. nih.gov Such computational studies are crucial for understanding the structural determinants of enzyme function and for designing targeted inhibitors. researchgate.netfrontiersin.org
Metabolic Flux Analysis for Steroidogenic Pathways
Metabolic flux analysis (MFA) is a systems biology approach used to quantify the rates (fluxes) of metabolic reactions within a biological system. rsc.org By integrating experimental data, often from isotope labeling studies, with a stoichiometric model of the metabolic network, MFA can provide a detailed picture of cellular metabolism. rsc.orgnih.gov
In the context of steroidogenesis, MFA can be used to understand how genetic or environmental perturbations affect the flow of metabolites through the pathways that produce this compound and other steroids. nih.gov This approach can help to identify key regulatory points in steroid synthesis and to predict the metabolic response to various stimuli. rsc.orgnih.gov
Methodological Advancements for Investigating Stereochemistry and Isomer Differentiation
The biological activity of steroids is highly dependent on their stereochemistry. mgscience.ac.inslideshare.net Therefore, analytical methods that can differentiate between stereoisomers are essential for research on this compound.
Advanced techniques in mass spectrometry, such as chemical ionization with specific reagent ions, have shown promise for distinguishing between diastereomeric hydroxysteroids. nih.gov For example, phosphenium ions have been used to generate unique product ions for different steroid isomers, allowing for their differentiation. nih.gov The Cahn-Ingold-Prelog system provides a standardized nomenclature for unambiguously defining the stereochemical configuration of chiral centers. lumenlearning.comwikipedia.org The stereochemical configuration of this compound is crucial, as different isomers can have vastly different biological effects. For example, the 5β configuration in some pregnane derivatives leads to inhibitory effects on GABA-C receptors, while 5α-pregnane derivatives tend to enhance GABA-A receptor activity.
Future Directions and Emerging Research Avenues for 5beta Pregnan 20alpha Ol 3 One
Exploration of Novel Biosynthetic and Degradation Pathways
While the general steroidogenic pathways are well-established, the specific biosynthetic and degradation routes for 5beta-Pregnan-20alpha-ol-3-one are not fully characterized. Future research will likely focus on mapping these pathways in greater detail. Progesterone (B1679170) is a key precursor in steroid metabolism, and its conversion pathways are complex and can be tissue-specific. For instance, studies on related compounds have identified specific extrahepatic pathways for progesterone metabolism, which could also be relevant for this compound. nih.gov Research has demonstrated that the metabolism of pregnenolone (B344588), a progesterone precursor, can be directed toward different end products depending on enzymatic activity, suggesting that similar branching pathways may exist for 5beta-pregnane (B1210067) steroids. nih.gov A critical area of investigation will be to identify the full sequence of intermediates and end-products in both the formation and breakdown of this compound in various tissues, particularly the central nervous system.
Identification of Additional Enzymes and Regulatory Mechanisms
The enzymatic control of this compound levels is fundamental to its function. Key enzymes such as 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy-Δ⁵-steroid dehydrogenase are known to play roles in the metabolism of related pregnane (B1235032) steroids. nih.gov The activity of these enzymes is, in turn, regulated by the availability of coenzymes like NADPH and NAD+. nih.gov Future studies are expected to identify other enzymes, such as specific reductases, hydroxylases, and conjugating enzymes (e.g., sulfotransferases and glucuronosyltransferases), that act on this compound. The placenta, for example, contains a host of cytochrome P450 enzymes and hydroxysteroid dehydrogenases essential for steroid biosynthesis. researchgate.net Understanding how the expression and activity of these enzymes are regulated at the genetic and hormonal levels will provide crucial insights into the control of this compound concentrations in different physiological states.
Table 1: Key Enzymes in Pregnane Steroid Metabolism
| Enzyme Family | Specific Enzyme Example | Potential Role in this compound Metabolism |
| Hydroxysteroid Dehydrogenases (HSDs) | 20alpha-hydroxy steroid dehydrogenase | Catalyzes the reduction of the 20-keto group, a key step in the formation or metabolism of pregnanolones. nih.gov |
| 3beta-hydroxy-Δ⁵-steroid dehydrogenase | Involved in the conversion of pregnenolone to progesterone, an upstream precursor. nih.gov | |
| Cytochrome P450 (CYP) Enzymes | P450scc (CYP11A1) | Initiates steroidogenesis by converting cholesterol to pregnenolone. researchgate.net |
| Steroid 6α-hydroxylase | Known to act on other pregnane steroids, suggesting potential involvement in degradation pathways. nih.gov |
Investigation of Interspecies Differences in Metabolism and Function
Significant species differences exist in the metabolism of steroids, which complicates the extrapolation of findings from animal models to humans. nih.gov These differences often arise from variations in the enzymes and receptors involved in steroid pathways. The pregnane X receptor (PXR), a key regulator of the cytochrome P450 CYP3A genes, is a prime example. nih.gov The ligand-binding domain of PXR shows considerable sequence divergence across species, leading to species-specific induction of CYP3A enzymes by various compounds. nih.gov Future research must systematically investigate such differences in relation to this compound. Comparative studies in humans, rodents, and other relevant species will be essential to delineate how the expression of metabolic enzymes and receptor sensitivities vary, ultimately affecting the compound's physiological role.
Development of Synthetic Analogues for Research Probes
The development of synthetic analogues of this compound is a critical step for advancing research. These custom-designed molecules can serve as invaluable tools for a variety of applications. For example, radiolabeled or fluorescently tagged analogues can be used to trace the compound's distribution, metabolism, and binding sites within tissues and cells. Furthermore, synthetic derivatives with modified structures can act as selective agonists or antagonists for specific receptors, helping to isolate the precise molecular targets through which this compound exerts its effects. By creating analogues that are resistant to metabolism, researchers can also study the compound's direct actions with greater stability. The availability of various pregnane derivatives from commercial suppliers indicates that the foundational chemistry for creating such novel probes is well-established. steraloids.com
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Steroid Research
The application of "omics" technologies promises to revolutionize our understanding of this compound. Metabolomics, the large-scale study of small molecules, can be used to obtain a comprehensive profile of steroids and their metabolites in biological samples. This approach allows for the discovery of novel metabolic pathways and biomarkers associated with different physiological or pathological conditions. Proteomics, the study of proteins, can be employed to identify and quantify the enzymes and receptors that constitute the metabolic and signaling pathways of this compound. By integrating these omics datasets, researchers can build a more complete and systems-level picture of the compound's biology, from its synthesis to its ultimate functional impact.
Table 2: Application of Omics Technologies in Steroid Research
| Omics Technology | Application to this compound Research | Potential Outcomes |
| Metabolomics | Comprehensive profiling of pregnane steroid isomers and their metabolites in plasma, brain, and other tissues. hmdb.ca | Identification of novel degradation products, discovery of metabolic biomarkers, and mapping of metabolic networks. |
| Proteomics | Identification and quantification of proteins (enzymes, receptors, transporters) in tissues that respond to or metabolize the compound. | Discovery of previously unknown enzymes in the steroid's pathway and identification of its molecular targets. |
| Genomics/ Transcriptomics | Analysis of gene expression changes (e.g., for steroidogenic enzymes) in response to physiological stimuli or the compound itself. | Elucidation of the regulatory mechanisms controlling the biosynthesis and signaling of this compound. |
Q & A
Q. How can researchers address discrepancies in reported carcinogenicity risks?
- Methodological Answer : Conduct Ames tests or micronucleus assays to assess genotoxicity. Compare results with structurally related compounds (e.g., 5α-Cholestane; ) to identify moiety-specific risks. Longitudinal rodent studies (OECD TG 451) can clarify dose-response relationships and tumorigenic thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
